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molecular formula C12H7FINO2 B8795276 1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No. B8795276
M. Wt: 343.09 g/mol
InChI Key: SMQAYADVUGGRBW-UHFFFAOYSA-N
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Patent
US08536200B2

Procedure details

4-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (16.0 g, 64.3 mmol), 4-fluorophenylboronic acid (26.8 g, 193 mmol, Aldrich), copper(II) acetate (23.4 g, 129 mmol, Aldrich), and myristic acid (58.7 g, 257 mmol, Aldrich) were stirred together in 800 mL of toluene. To this solution was added 2,6-lutidine (60 mL, 514 mmol, Aldrich) and the reaction was stirred vigorously for 1 day. An additional 5 g of 4-fluorophenylboronic acid was added and the reaction was stirred vigorously for an additional 3 days. The reaction mixture was concentrated and then suspended in 10% methanol/ethyl acetate. Celite® was added and the mixture was stirred for 5 minutes. Next the mixture was filtered through a plug of Celite®, concentrated, and suspended in ethyl acetate and water. The mixture was filtered through Celite® again to remove additional copper that had precipitated out, washing well with ethyl acetate. The filtrate was washed with 1N aqueous HCl, dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting solid was triturated with ethyl acetate to yield 9.25 g (42%) of 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a yellow solid. The filtrate was concentrated in vacuo and the remaining solid was triturated again with ethyl acetate to yield an additional 5.75 g (68% total yield) of the desired product as a yellow solid. 1H NMR (DMSO-d6) δ 9.57 (s, 1H), 7.68 (d, 1H, J=7.2 Hz), 7.58-7.54 (m, 2H), 7.40 (t, 2H, J=8.8 Hz), 7.02 (d, 1H, J=7.2 Hz); MS(ESI+) m/z 344.13 (M+H)+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=1[CH:9]=[O:10].[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(O)(=O)CCCCCCCCCCCCC.N1C(C)=CC=CC=1C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]([N:5]2[CH:6]=[CH:7][C:2]([I:1])=[C:3]([CH:9]=[O:10])[C:4]2=[O:8])=[CH:14][CH:13]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
IC1=C(C(NC=C1)=O)C=O
Name
Quantity
26.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
58.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
23.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred vigorously for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred vigorously for an additional 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Celite® was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Next the mixture was filtered through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite® again
CUSTOM
Type
CUSTOM
Details
to remove additional copper that
CUSTOM
Type
CUSTOM
Details
had precipitated out
WASH
Type
WASH
Details
washing well with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with 1N aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=C(C=C1)I)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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